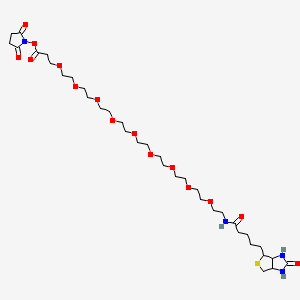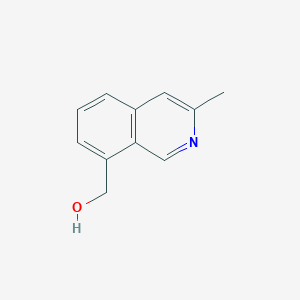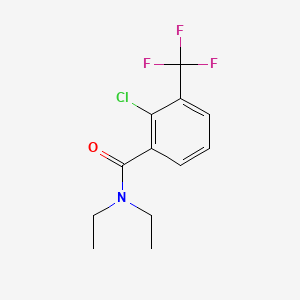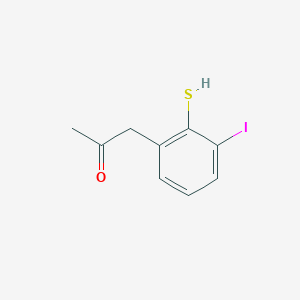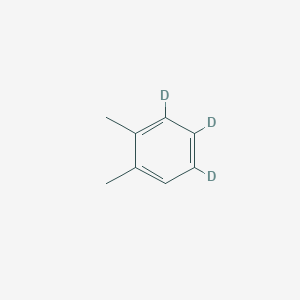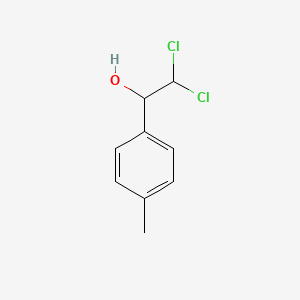
2,2-Dichloro-1-(p-tolyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-(p-tolyl)ethanol is an organic compound that belongs to the family of aryl ketones. It is a white crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform. This compound is widely used in various fields such as medical research, environmental research, and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(p-tolyl)ethanol typically involves the reaction of p-tolylmagnesium bromide with dichloroacetaldehyde. The reaction is carried out in an anhydrous environment to prevent the formation of by-products. The reaction conditions usually include a temperature range of -10°C to 0°C and a reaction time of 2-3 hours .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-1-(p-tolyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form 2,2-Dichloro-1-(p-tolyl)ethanone.
Reduction: It can be reduced to form 2,2-Dichloro-1-(p-tolyl)ethane.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Common reagents include sodium hydroxide (NaOH) and ammonia (NH₃) under basic conditions.
Major Products Formed
Oxidation: 2,2-Dichloro-1-(p-tolyl)ethanone
Reduction: 2,2-Dichloro-1-(p-tolyl)ethane
Substitution: 2,2-Dihydroxy-1-(p-tolyl)ethanol or 2,2-Diamino-1-(p-tolyl)ethanol.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-(p-tolyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-1-(p-tolyl)ethanol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dichloro-1-(p-tolyl)ethanone
- 2,2-Dichloro-1-(p-tolyl)ethane
- 2,2-Dihydroxy-1-(p-tolyl)ethanol
- 2,2-Diamino-1-(p-tolyl)ethanol
Uniqueness
2,2-Dichloro-1-(p-tolyl)ethanol is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C9H10Cl2O |
|---|---|
Peso molecular |
205.08 g/mol |
Nombre IUPAC |
2,2-dichloro-1-(4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H10Cl2O/c1-6-2-4-7(5-3-6)8(12)9(10)11/h2-5,8-9,12H,1H3 |
Clave InChI |
VWBLUFQKIVUHIX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


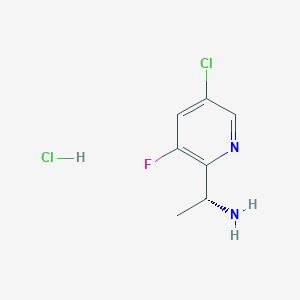



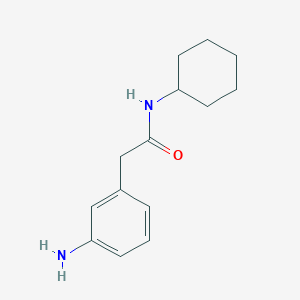
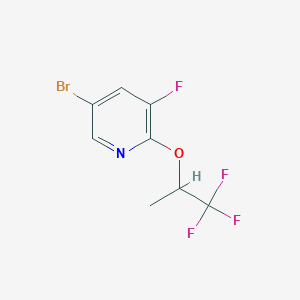
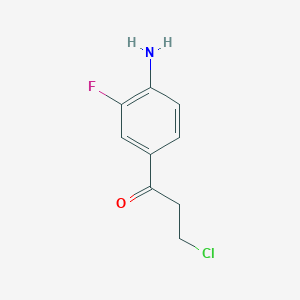
![(3R,10R,13S,16R)-3-(Tert-butyldimethylsilyloxy)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-16-YL acetate](/img/structure/B14036069.png)
